ROS Generation: Sgp91 ds-tat Shows No Inhibitory Activity vs. gp91 ds-tat
In norepinephrine-stimulated H9c2 cardiac myoblasts, the active inhibitor gp91 ds-tat abolished ROS generation, whereas the scrambled control sgp91 ds-tat had no effect, confirming that the observed ROS suppression is NOX2-dependent rather than Tat-mediated [1].
| Evidence Dimension | ROS Generation |
|---|---|
| Target Compound Data | No significant inhibition of ROS production |
| Comparator Or Baseline | gp91 ds-tat (active inhibitor): complete blockade of NE-induced ROS |
| Quantified Difference | Full inhibition by gp91 ds-tat; zero inhibition by sgp91 ds-tat |
| Conditions | H9c2 cardiac myoblasts, norepinephrine (2 µM) stimulation |
Why This Matters
Procurement of sgp91 ds-tat is essential to validate that any observed reduction in ROS is attributable to NOX2 inhibition, not to non-specific Tat peptide effects.
- [1] Activation of adrenergic receptor in H9c2 cardiac myoblasts co-stimulates Nox2 and the derived ROS mediate the downstream responses. Mol Cell Biochem. 2017;434(1-2):1-13. View Source
